molecular formula C8H8N2S B2524877 {[3-(methylsulfanyl)phenyl]amino}carbonitrile CAS No. 458567-42-5

{[3-(methylsulfanyl)phenyl]amino}carbonitrile

Cat. No. B2524877
Key on ui cas rn: 458567-42-5
M. Wt: 164.23
InChI Key: UKQSFPATKCKZDC-UHFFFAOYSA-N
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Patent
US07432397B2

Procedure details

A solution of cyanogen bromide (1.42 g, 13.4 mmol) in anhydrous diethyl ether (8 mL) was added slowly to a stirred solution of 3-(methylthio)aniline (2.72 mL, 21.4 mmol) in anhydrous diethyl ether at 4° C. After the addition, the reaction mixture was stirred at 24° C. for 12 hours and became a brown solution with a white precipitate. The precipitate was filtered off; the filtrate was washed with aqueous HCl (1 M, 3×15 mL) in ether and the organic layer extracted with brine (10 mL). Then the ether solution was dried over MgSO4, filtered, and concentrated in vacuo to yield a thick liquid. The crude product was further purified by column chromatography (SiO2, a gradient of hexanes/CH2Cl2/EtOAc) to afford 3-(methylthio)phenyl cyanamide (0.7 g, 49% yield) as a white solid: m.p. 64-65° C.;
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[CH3:4][S:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9]>C(OCC)C>[CH3:4][S:5][C:6]1[CH:7]=[C:8]([NH:9][C:2]#[N:1])[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
1.42 g
Type
reactant
Smiles
N#CBr
Name
Quantity
2.72 mL
Type
reactant
Smiles
CSC=1C=C(N)C=CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 24° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
the filtrate was washed with aqueous HCl (1 M, 3×15 mL) in ether
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the ether solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a thick liquid
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by column chromatography (SiO2

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CSC=1C=C(C=CC1)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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